

Spectroscopic Characterization of trans-3-Chloroacrylic Acid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 625-40-1

Cat. No.: B1221928

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Executive Summary

Target Analyte: **trans-3-Chloroacrylic acid** (CAS: 2345-61-1) Synonyms: (E)-3-Chloro-2-propenoic acid; (E)-

-Chloroacrylic acid Molecular Formula: C

H

ClO

Molecular Weight: 106.51 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides a rigorous spectroscopic profile of **trans-3-chloroacrylic acid**, a critical intermediate in the synthesis of halogenated polymers, herbicides, and pharmaceutical scaffolds.[\[5\]](#) Unlike its saturated counterparts, the spectroscopic signature of this compound is defined by its olefinic stereochemistry.[\[5\]](#) The core diagnostic challenge lies in differentiating the trans (E) isomer from the cis (Z) isomer (CAS: 1609-93-4).[\[4\]](#) This guide details the specific NMR coupling constants, IR vibrational modes, and Mass Spectrometry fragmentation patterns required to validate stereochemical purity with high confidence.

Molecular Architecture & Synthesis Strategy

Stereochemical Context

The geometric isomerism of 3-chloroacrylic acid dictates its reactivity and biological activity.[4] The trans isomer is thermodynamically more stable than the cis isomer, yet synthesis often yields mixtures.[5]

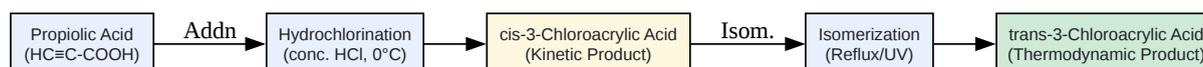
- trans (E): Chlorine and Carboxyl groups are on opposite sides (Dihedral angle 180°).[4][5]
- cis (Z): Chlorine and Carboxyl groups are on the same side (Dihedral angle 0°).[4][5]

Synthesis & Isolation Protocol

The most authoritative route for high-purity isolation involves the hydrochlorination of propiolic acid, followed by thermal isomerization.[4][5]

Protocol:

- Hydrochlorination: React propiolic acid with concentrated HCl at $0-10^\circ\text{C}$. This kinetically favors the cis-isomer via anti-addition.[4][5]
- Isomerization: Heat the crude cis-isomer (or mixture) in aqueous acid or organic solvent (e.g., benzene) with a radical initiator or UV light, or simply reflux to drive the equilibrium toward the thermodynamic trans-product.[4][5]
- Purification: Recrystallization from water or sublimation.[4][5] **trans-3-Chloroacrylic acid** typically melts at $83-85^\circ\text{C}$ (significantly higher than the cis isomer, mp $63-64^\circ\text{C}$).[4]



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Figure 1: Synthetic pathway transitioning from the kinetic cis-isomer to the thermodynamic trans-isomer.[4]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the trans isomer rests on the vicinal proton-proton coupling constant (

).[4]

¹H NMR Data (400 MHz, CDCl₃)

/ DMSO-d₆

)

The spectrum consists of two doublets.[4][5] The large coupling constant is the primary validity signal.[4][5]

Proton Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Interpretation
H-3 (Beta)	7.35 – 7.45	Doublet (d)	13.0 – 14.5	Deshielded by Cl and conjugation. [4]
H-2 (Alpha)	6.20 – 6.30	Doublet (d)	13.0 – 14.5	Shielded relative to H-3.[4]
-COOH	11.0 – 13.0	Broad Singlet	-	Exchangeable acidic proton.[4]

“

Critical Diagnostic:

- *Trans (E):*

Hz

- *Cis (Z):*

Hz

Note: Chemical shifts may vary by

0.2 ppm depending on concentration and solvent (DMSO-d

often causes downfield shifts due to H-bonding).[4]

C NMR Data (100 MHz, DMSO-d

)

The carbon skeleton shows three distinct signals.

Carbon Position	Chemical Shift (, ppm)	Assignment
C-1	165.0 – 167.0	Carbonyl (C=O)
C-3	135.0 – 138.0	-Carbon (C-Cl)
C-2	122.0 – 125.0	-Carbon (C-H)

Infrared (IR) Spectroscopy

IR validates the functional groups but is less effective than NMR for stereochemical assignment.^{[4][5]}

Frequency (cm)	Vibration Mode	Intensity	Notes
2500 – 3300	O-H Stretch	Broad, Medium	Characteristic of carboxylic acid dimers.
1690 – 1710	C=O ^[4] Stretch	Strong, Sharp	Conjugated acid carbonyl.
1610 – 1625	C=C Stretch	Medium	Alkene double bond. ^[5]
1200 – 1300	C-O Stretch	Strong	Acid C-O single bond. ^[4]
930 – 950	O-H Bend	Medium	Out-of-plane bending (dimer). ^[4]
750 – 800	C-Cl Stretch	Strong	Characteristic alkyl halide band. ^[4]

Mass Spectrometry (EI-MS)

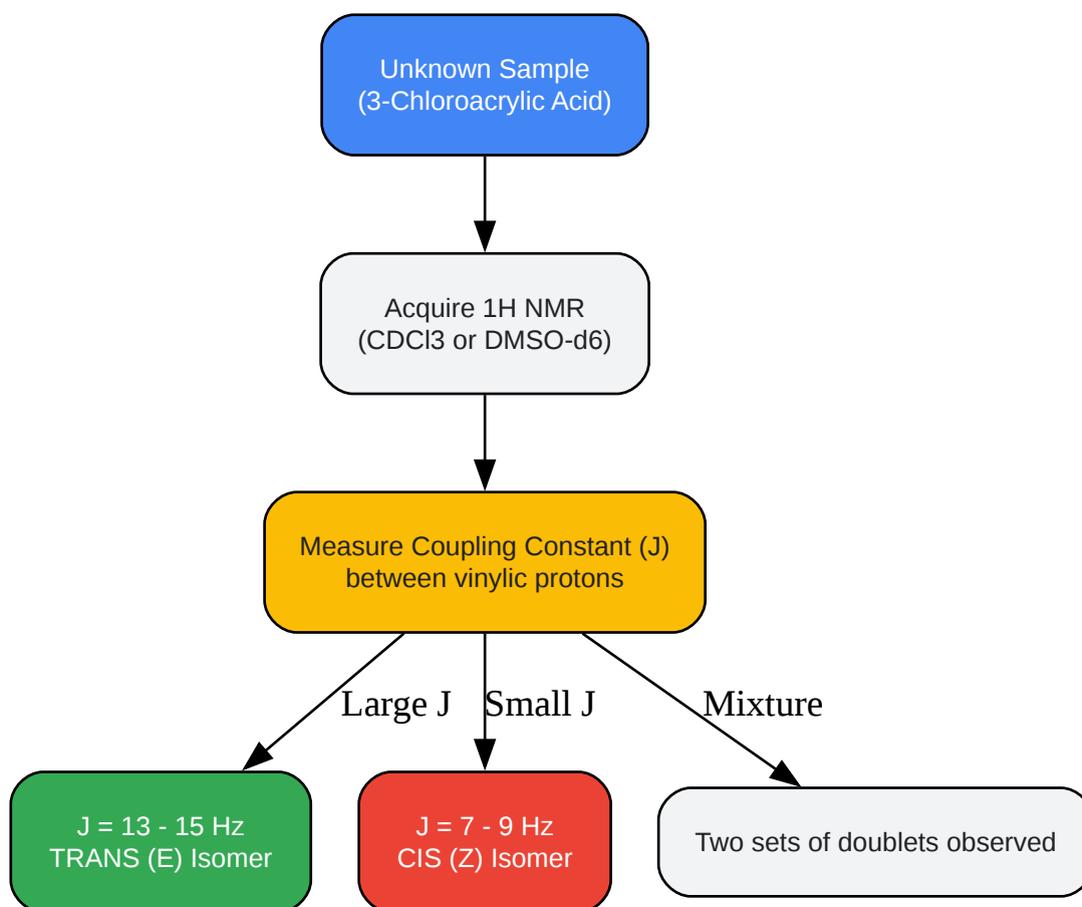
Mass spectrometry provides molecular weight confirmation and characteristic chlorine isotope patterns.^[4]

Ionization Mode: Electron Impact (EI), 70 eV.^{[4][6]}

m/z Value	Ion Identity	Relative Abundance	Mechanistic Insight
106 / 108	[M]	3:1 Ratio	Molecular Ion. The 3:1 ratio confirms one Chlorine atom (Cl vs Cl). [4]
89 / 91	[M - OH]	High	Loss of hydroxyl radical from carboxylic acid. [4] [5]
71	[M - Cl]	Medium	Loss of chlorine radical; forms acryloyl cation [CH=CH-CO].
61 / 63	[M - COOH]	Medium	Loss of carboxyl group; forms chloro-vinyl cation [Cl-CH=CH].

Stereochemical Validation Workflow

To ensure the sample is the trans isomer and not the cis isomer or a mixture, follow this logic flow.



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Figure 2: Decision logic for assigning stereochemistry based on NMR coupling constants.

Applications in Drug Development

trans-3-Chloroacrylic acid serves as a "chiral-like" building block (geometric isomerism) in the synthesis of:

- Cysteine Protease Inhibitors: The electrophilic double bond can act as a Michael acceptor, covalently modifying active site cysteine residues.[4][5]
- Heterocyclic Scaffolds: Used in [3+2] cycloadditions to generate chlorinated pyrazolines and isoxazolines.[4][5]
- Herbicidal Agents: As a precursor to substituted phenoxy-propionic acids.[4][5]

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